molecular formula C10H12ClN3O2 B1354558 Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate CAS No. 39715-99-6

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate

Número de catálogo: B1354558
Número CAS: 39715-99-6
Peso molecular: 241.67 g/mol
Clave InChI: VJSCICINBIBEOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrimidines with suitable reagents in the presence of a base, such as sodium methoxide, under reflux conditions . The cyclization process often involves the formation of a six-membered ring containing nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, particularly in the realm of cancer research.

Case Studies:

  • A study highlighted the compound's ability to act as an inhibitor for histone lysine demethylases (KDMs), which are implicated in the progression of several cancers. The compound demonstrated significant binding affinity to KDM4 and KDM5 subfamilies, suggesting its potential role in epigenetic regulation and cancer therapy .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activity. For instance, modifications at the nitrogen and carbon positions can yield compounds with improved selectivity and potency against specific cancer cell lines.

Synthesis Pathways:

  • The synthesis of derivatives often involves nucleophilic substitution reactions and cyclization processes, where this compound acts as a core scaffold. This allows for the introduction of diverse functional groups that can modulate biological activity .

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showcasing promising results that could lead to the development of new antibiotics .

Mecanismo De Acción

The mechanism of action of Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity.

Actividad Biológica

Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate (CAS No. 39715-99-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H12ClN3O2
  • Molar Mass : 241.67 g/mol
  • Density : 1.343 g/cm³ (predicted)
  • Melting Point : 105-107 °C
  • Boiling Point : 424.3 °C (predicted)
  • pKa : 1.44 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from pyridazine derivatives. The synthetic pathway generally includes:

  • Formation of the pyridazine ring.
  • Chlorination at the 3-position.
  • Esterification to yield the ethyl ester.

Anticancer Activity

Research indicates that compounds similar to ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine exhibit significant anticancer properties. For instance, derivatives with modifications at the N8 position have shown enhanced activity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation. In particular, it may target kinases and other proteins that play critical roles in cellular signaling pathways related to tumor growth and metastasis.

Case Studies

  • In Vitro Studies : In a study assessing the biological activity of related pyridazine compounds, ethyl 3-chloro-7,8-dihydropyrido derivatives demonstrated potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. Specifically, it may interfere with tyrosine kinase activity and other related pathways involved in cellular proliferation and survival .

Research Findings

StudyFindings
Compounds with ethyl groups at N8 showed improved anticancer activity compared to methylated analogs.
Significant inhibition of cell migration and invasion was observed in vitro on cancer cell lines.
Potential to inhibit enzymes associated with inflammation and cancer progression was noted.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate?

The compound can be synthesized via a Mannich-type reaction followed by intramolecular cyclization . Key steps include:

  • Using ethyl 3-methylpyridazine-4-carboxylate and aldimines as precursors.
  • Catalyzing the reaction with Cu(OTf)₂ under microwave heating (60–100°C, 30–60 minutes) to accelerate ring closure .
  • Purifying intermediates via column chromatography and verifying structures using ¹H/¹³C NMR and LC-MS .

Q. How should researchers characterize this compound to confirm its structural identity?

Recommended characterization methods:

  • NMR spectroscopy : Compare chemical shifts with reported analogs (e.g., tert-butyl derivatives show pyridazine ring protons at δ 8.79 ppm and methylene groups at δ 3.76–4.58 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 270.0–271.9 for related dihydropyridazinones) .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear EN 166-compliant goggles, nitrile gloves, and lab coats to avoid skin/eye irritation .
  • Engineering controls : Use fume hoods and ensure access to emergency eyewash stations .
  • Hazard mitigation : Monitor for respiratory irritation (H335) and avoid dust generation during weighing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the Mannich-type cyclization step?

Key variables to test:

  • Catalyst loading : Screen Cu(OTf)₂ concentrations (1–5 mol%) to balance reactivity and side-product formation .
  • Microwave parameters : Adjust irradiation time (20–60 minutes) and temperature (70–120°C) to minimize decomposition .
  • Solvent selection : Compare polar aprotic solvents (e.g., THF vs. DMF) for improved solubility of intermediates .

Q. How should discrepancies in NMR data be resolved during structural validation?

  • Purity checks : Confirm sample homogeneity via HPLC (≥95% purity) to rule out solvent or impurity interference .
  • Dynamic effects : Analyze temperature-dependent NMR to detect conformational exchange broadening in dihydropyridazine rings .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies are effective for assessing the biological activity of this scaffold?

  • Targeted assays : Screen against kinases (e.g., EGFR) using enzyme inhibition assays (IC₅₀ measurements) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) with ATP-based viability assays .
  • SAR studies : Synthesize analogs (e.g., replacing the ethyl ester with tert-butyl groups) to probe pharmacophore requirements .

Propiedades

IUPAC Name

ethyl 3-chloro-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-9(11)13-12-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCICINBIBEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503336
Record name Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39715-99-6
Record name Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.